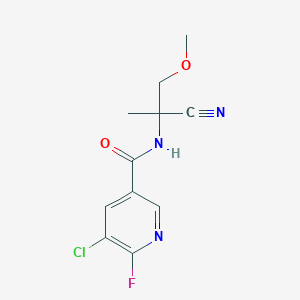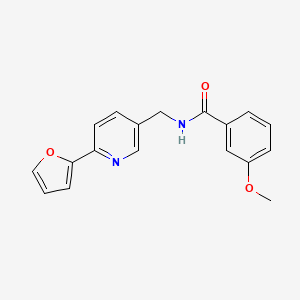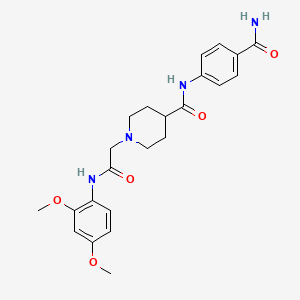![molecular formula C16H20N8O2S B2484672 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1170462-37-9](/img/structure/B2484672.png)
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The molecular structure of this compound suggests potential interactions with biological targets, which warrants a detailed investigation into its synthesis, structural and chemical properties, and reactivity.
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin derivatives often involves multi-step reactions starting from simple precursors. A common approach involves the condensation of substituted hydrazines with various carbonyl compounds to form intermediates, which are then further cyclized and functionalized to obtain the desired pyrazolo[3,4-d]pyrimidin derivatives (Ochi & Miyasaka, 1983).
Molecular Structure Analysis
The structural analysis of pyrazolo[3,4-d]pyrimidin derivatives reveals a complex architecture involving multiple heterocyclic rings. Techniques such as NMR, IR, and mass spectrometry are typically employed to elucidate the molecular structure, confirming the presence of key functional groups and the overall molecular framework (Luo et al., 2019).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin derivatives exhibit a range of chemical reactivities due to the presence of multiple reactive sites. These compounds can undergo various chemical transformations, including alkylation, acylation, and nucleophilic substitution reactions, allowing for the introduction of various substituents and the modification of their chemical properties (Kimura et al., 1976).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are influenced by the molecular structure and the nature of substituents present in the compound (Hildick & Shaw, 1971).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic configuration of the molecule and the presence of functional groups. These properties play a significant role in the interaction of the compound with biological targets, influencing its pharmacological activity (Abdellatif et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied. For instance, the process involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation, highlighting the method's versatility for creating compounds with potential biological activities (Ochi & Miyasaka, 1983). Moreover, the synthesis of novel 5-substituted benzamido-6-arylamino-pyrazolo[3,4-D]pyrimidin-4-one derivatives demonstrates the chemical adaptability of this compound class, offering a pathway to create substances with specific biological functions (Luo et al., 2019).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising results in anticancer research. The compounds tested against the MCF-7 human breast adenocarcinoma cell line displayed significant antitumor activity, indicating their potential as anticancer agents (Abdellatif et al., 2014). This suggests the compound's role in developing new cancer treatments.
Antimicrobial Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has also extended to their antimicrobial properties. Studies have reported the synthesis of new compounds with notable antimicrobial activities, underscoring their potential in combating bacterial and fungal infections (Farag et al., 2008). Such findings are crucial for the development of novel antimicrobial agents in an era of increasing antibiotic resistance.
Herbicidal Activity
The herbicidal properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with some compounds showing significant activity against various plant species. This highlights their potential application in agricultural sciences for weed management, offering a new avenue for the development of herbicides (Luo et al., 2019).
Propriétés
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2S/c1-3-6-17-13-10-9-19-24(14(10)21-16(20-13)27-2)8-7-18-15(26)11-4-5-12(25)23-22-11/h4-5,9H,3,6-8H2,1-2H3,(H,18,26)(H,23,25)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFXIYFVFYXUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

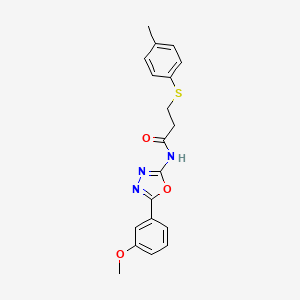
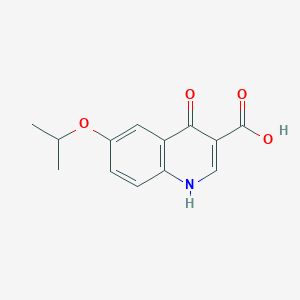
![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)
![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)

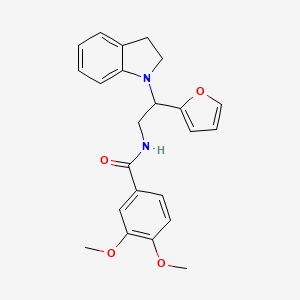
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)
![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)
